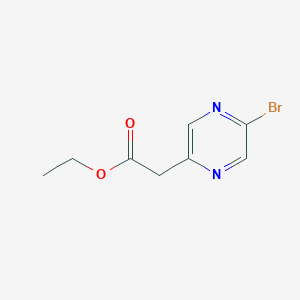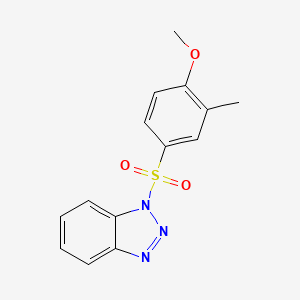![molecular formula C20H19Cl2NO3 B2394333 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1038098-09-7](/img/structure/B2394333.png)
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis process for this compound is not available, we can infer possible methods based on similar compounds. For instance, 2,6-dichloropyridine can be produced by the direct reaction of pyridine with chlorine . The cyclohexylphenyl group and the carboxylate group could potentially be introduced through further reactions .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclohexylphenyl group would provide a bulky, hydrophobic region, while the dichloropyridine and carboxylate groups would introduce polar characteristics .
Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the dichloropyridine group could participate in Suzuki–Miyaura cross-coupling reactions with aryl boronates .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For instance, dichloropyridine is a white solid with a melting point of 86–89 °C and a boiling point of 211–212 °C .
科学的研究の応用
Hydrogen Bonding in Anticonvulsant Enaminones
Research into anticonvulsant enaminones, which are structurally related to the compound of interest due to their cyclohexyl groups and potential for hydrogen bonding, has shown that these compounds exhibit significant biological activity. For example, studies on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate and related compounds have revealed that their cyclohexene rings adopt sofa conformations, contributing to their bioactive properties through specific hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).
Reactivation of Cyclosarin-inhibited Rat Brain Acetylcholinesterase
Compounds featuring cyclohexyl structures and pyridinium groups have been investigated for their ability to reactivate acetylcholinesterase inhibited by toxic organophosphates like cyclosarin. Research has identified specific pyridinium-oximes as effective reactivators, underscoring the importance of cyclohexyl and pyridine derivatives in developing antidotes to nerve agents (Kuča & Patočka, 2004).
Synthesis and Bioactivity of Thiourea Derivatives
The synthesis of new compounds using cyclopropanecarboxylic acid and pyridin-2-yl thioureas as starting points has been explored for their potential biological activities. Such research endeavors highlight the versatility of cyclohexyl and pyridine derivatives in synthesizing new molecules with potential herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Anticancer and α-Glucosidase Inhibitory Activities
Investigations into the synthesis of cyclohexane-1,1-dicarboxamide derivatives have revealed significant anticancer and α-glucosidase inhibitory activities. These studies demonstrate the potential of cyclohexyl-containing compounds in medicinal chemistry, particularly in designing molecules with therapeutic applications (Al-Majid et al., 2019).
Synthesis and Properties of Polyamides
Research on aromatic polyamides containing the cyclohexane structure has explored their synthesis and potential applications in materials science. These polyamides, derived from compounds containing cyclohexyl groups, have shown promising properties for use in high-performance polymers due to their solubility, thermal stability, and mechanical strength (Hsiao et al., 1999).
作用機序
Target of Action
Similar compounds such as pyrimidines and dichloropyridines have been known to interact with various biological targets, including the serotonin (5-ht) receptor sites .
Mode of Action
It’s known that similar compounds, such as dichloropyridines, undergo nucleophilic aromatic substitution reactions . This involves the replacement of a halogen atom by a nucleophile, which could be a part of the target molecule .
Biochemical Pathways
For instance, pyrimidines have been reported to have antibacterial and antimicrobial activities .
Result of Action
Similar compounds have been known to produce energy primarily from combustion of the carbon backbone while consuming the oxygen provided by the nitro groups .
特性
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYYWUBVJGZFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

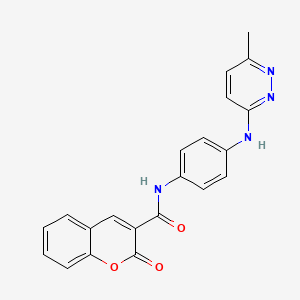

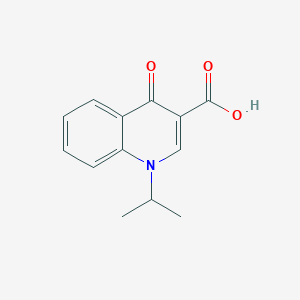

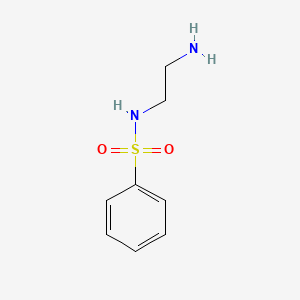
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
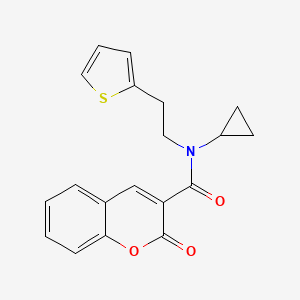
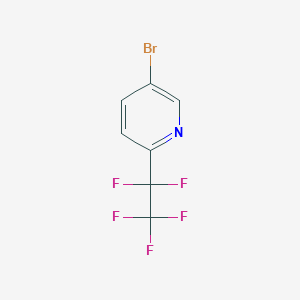
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
![N-(2-Chlorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2394268.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
